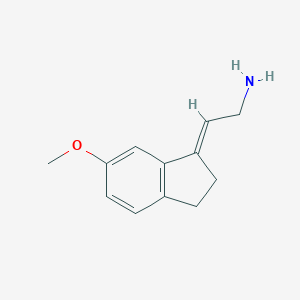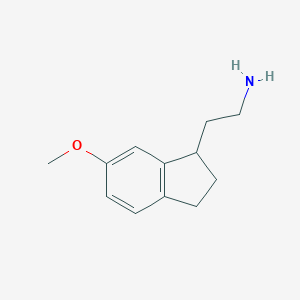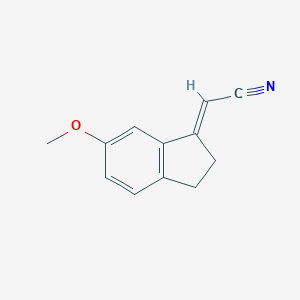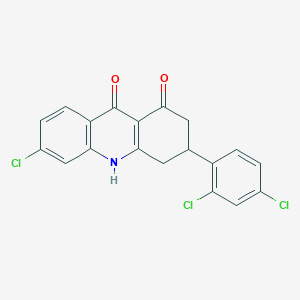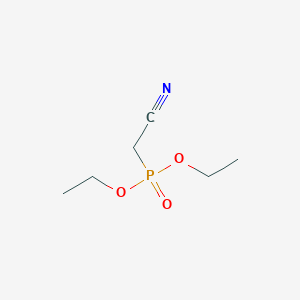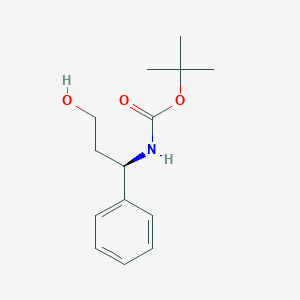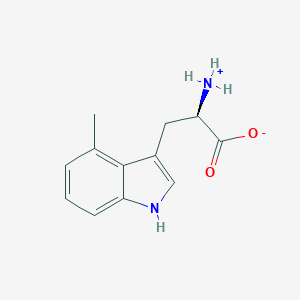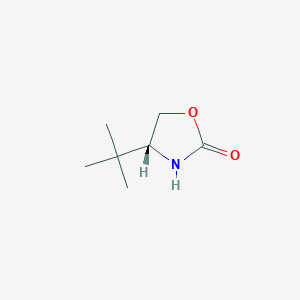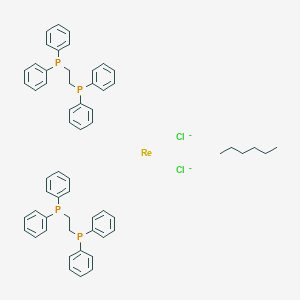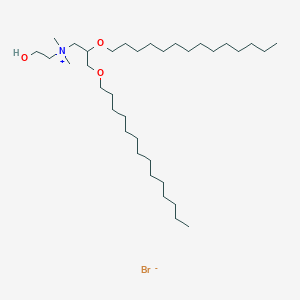
Dmrie
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dmrie is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Dmrie, also known as 1,1-dimethyl-4-(2,2,2-trifluoroethoxy)-1,3-butanedione, is a synthetic reagent that is widely used in organic synthesis. In recent years, it has been explored for its potential applications in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of Dmrie is not fully understood. However, it is believed to act as a nucleophilic reagent and form a complex with the substrate, which undergoes subsequent reactions. Dmrie has been shown to be a versatile reagent that can undergo various reactions such as aldol condensation, Michael addition, and Mannich reaction.
Effets Biochimiques Et Physiologiques
Dmrie has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. Dmrie has also been shown to have antioxidant properties and can scavenge free radicals. In addition, Dmrie has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Dmrie has several advantages for lab experiments. It is a stable reagent that can be stored for long periods without degradation. It is also a versatile reagent that can undergo various reactions. However, Dmrie has several limitations. It is a toxic reagent that requires careful handling. In addition, Dmrie can react with water and air, which can lead to the formation of unwanted byproducts.
Orientations Futures
There are several future directions for the use of Dmrie in scientific research. One potential application is in the synthesis of new chiral compounds that can be used in the pharmaceutical industry. Dmrie can also be used in the synthesis of new β-diketones that have potential applications in medicinal chemistry. In addition, Dmrie can be explored for its potential applications in the field of biochemistry and physiology, particularly in the study of acetylcholinesterase inhibition and antioxidant activity.
Conclusion:
In conclusion, Dmrie is a synthetic reagent that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile reagent that can undergo various reactions and has several biochemical and physiological effects. Dmrie has several advantages for lab experiments but also has limitations that require careful handling. There are several future directions for the use of Dmrie in scientific research, particularly in the synthesis of new chiral compounds and β-diketones, and in the study of acetylcholinesterase inhibition and antioxidant activity.
Méthodes De Synthèse
Dmrie is synthesized by the reaction of trifluoroacetic anhydride with 1,3-butanedione in the presence of a base such as sodium carbonate. The reaction yields Dmrie as a yellowish liquid that is soluble in organic solvents.
Applications De Recherche Scientifique
Dmrie has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of β-diketones, which have applications in the field of medicinal chemistry. Dmrie has also been used in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Propriétés
Numéro CAS |
153312-64-2 |
|---|---|
Nom du produit |
Dmrie |
Formule moléculaire |
C35H74BrNO3 |
Poids moléculaire |
636.9 g/mol |
Nom IUPAC |
2,3-di(tetradecoxy)propyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C35H74NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-31-38-34-35(33-36(3,4)29-30-37)39-32-28-26-24-22-20-18-16-14-12-10-8-6-2;/h35,37H,5-34H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
WALUVDCNGPQPOD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCCCC.[Br-] |
SMILES canonique |
CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCCCC.[Br-] |
Synonymes |
(3-dimyristyloxypropyl)(dimethyl)(hydroxyethyl)ammonium dimyristyloxypropyl-3-dimethyl-hydroxyethyl ammonium DMRIE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
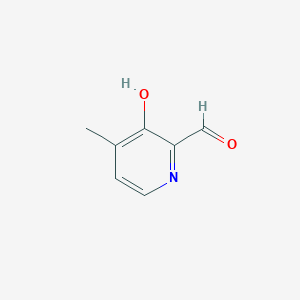
![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
